

Application Note: GPR40 Agonist-Induced GLP-1 Secretion Assay in NCI-H716 Cells

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Compound of Interest		
Compound Name:	GPR40 Agonist 2	
Cat. No.:	B8640753	Get Quote

Introduction

G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), is a promising therapeutic target for type 2 diabetes mellitus.[1][2] Primarily expressed on pancreatic β -cells and enteroendocrine cells of the gastrointestinal tract, GPR40 is activated by medium and long-chain fatty acids.[1][3] This activation stimulates glucose-dependent insulin secretion from β -cells and, importantly, triggers the release of incretin hormones such as glucagon-like peptide-1 (GLP-1) from intestinal L-cells.[3] GLP-1 plays a crucial role in glucose homeostasis by enhancing insulin secretion, suppressing glucagon release, and delaying gastric emptying.

The human NCI-H716 cell line, derived from a colorectal adenocarcinoma, is a widely used and valuable in vitro model for studying the mechanisms of GLP-1 secretion. These cells express GPR40 and, upon stimulation, secrete GLP-1, making them an ideal system for screening and characterizing the efficacy of GPR40 agonists. This application note provides a detailed protocol for assessing the dose-dependent effect of GPR40 agonists on GLP-1 secretion in NCI-H716 cells.

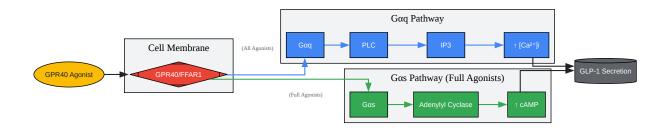
GPR40 Signaling Pathway

Activation of GPR40 by an agonist can initiate distinct downstream signaling cascades depending on the nature of the ligand. Partial agonists like Fasiglifam (TAK-875) typically signal exclusively through the $G\alpha q$ pathway. In contrast, full agonists such as AM-1638 can engage



both G α q and G α s pathways, potentially leading to a more robust stimulation of GLP-1 secretion.

- Gαq Pathway: Ligand binding leads to the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from the endoplasmic reticulum, leading to a rise in intracellular calcium concentrations, a key trigger for GLP-1 granule exocytosis.
- Gαs Pathway: Certain full agonists can also stimulate the Gαs pathway, which activates adenylyl cyclase (AC), leading to the production of cyclic AMP (cAMP). Elevated cAMP levels, via Protein Kinase A (PKA) and other effectors, further potentiate the secretion of GLP-1.



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Caption: GPR40 signaling pathways leading to GLP-1 secretion.

Experimental Protocols

This section details the necessary materials and step-by-step procedures for conducting the GLP-1 secretion assay.

I. Materials and Reagents

Cells: NCI-H716 cells (ATCC® CCL-251™)



- · Culture Media:
 - RPMI-1640 Medium (or high-glucose DMEM)
 - Fetal Bovine Serum (FBS), 10%
 - Penicillin-Streptomycin (100 U/mL)
- Assay Components:
 - Matrigel® Basement Membrane Matrix
 - Krebs-Ringer Bicarbonate (KRB) buffer (128 mM NaCl, 4.8 mM KCl, 2.5 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 5 mM NaHCO3, 10 mM HEPES, pH 7.4) supplemented with 0.2% BSA.
 - DPP-4 Inhibitor (e.g., Diprotin A, 1 mM) to prevent GLP-1 degradation.
 - o GPR40 Agonists (e.g., Fasiglifam, AM-1638, MK-8666) dissolved in DMSO.
- Assay Kits and Plates:
 - 24-well or 96-well tissue culture plates
 - Active GLP-1 (7-36) amide ELISA Kit (Human).
 - BCA Protein Assay Kit.
- General Lab Equipment:
 - Humidified incubator (37°C, 5% CO2)
 - Microplate reader
 - Centrifuge
 - Standard cell culture equipment



II. Cell Culture and Differentiation

- Maintain NCI-H716 Cells: Culture NCI-H716 cells in suspension in T-75 flasks with RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
- Coat Plates: Thaw Matrigel on ice. Dilute Matrigel with cold serum-free medium according to the manufacturer's instructions. Add the diluted Matrigel solution to the wells of a 24-well or 96-well plate to cover the surface. Incubate for at least 1 hour at 37°C to allow for polymerization.
- Seed Cells for Differentiation: Aspirate the Matrigel solution. Seed NCI-H716 cells at a
 density of 5.0 x 10^5 cells/well in a 24-well plate. Allow cells to adhere and differentiate for
 48 hours in a humidified incubator. During this time, the cells will form clumps and become
 adherent.

III. GLP-1 Secretion Assay

- Cell Washing: After differentiation, gently wash the cells twice with KRB buffer to remove residual culture medium.
- Pre-incubation (Starvation): Add 500 μL (for 24-well plate) of KRB buffer to each well and incubate for 30-60 minutes at 37°C.
- Agonist Stimulation: Aspirate the pre-incubation buffer. Add fresh KRB buffer containing a DPP-4 inhibitor and varying concentrations of the GPR40 agonist (e.g., 0.01 μM to 30 μM).
 Include a vehicle control (DMSO) group.
- Incubation: Incubate the plates for 2 hours at 37°C.
- Supernatant Collection: After incubation, carefully collect the supernatant from each well into microcentrifuge tubes.
- Sample Processing: Centrifuge the collected supernatant at 1000 x g for 10 minutes at 4°C to pellet any detached cells or debris. Transfer the clarified supernatant to new tubes.
 Samples can be assayed immediately or stored at -80°C.

IV. GLP-1 Quantification by ELISA



Quantify the concentration of active GLP-1 in the collected supernatants using a commercial ELISA kit, following the manufacturer's protocol. A summarized procedure is provided below.

- Prepare Reagents: Bring all kit components, including standards and samples, to room temperature.
- Add Standards and Samples: Add 100 μL of each standard and sample to the appropriate wells of the antibody-coated microplate. Incubate for 90 minutes at 37°C.
- Add Detection Antibody: Wash the plate. Add 100 μL of Biotinylated Detection Antibody to each well. Incubate for 1 hour at 37°C.
- Add HRP Conjugate: Wash the plate. Add 100 μL of HRP Conjugate to each well. Incubate for 30 minutes at 37°C.
- Add Substrate: Wash the plate. Add 90 μL of TMB Substrate Reagent. Incubate for 15-20 minutes at 37°C in the dark.
- Stop Reaction: Add 50 μL of Stop Solution to each well.
- Read Absorbance: Immediately measure the optical density at 450 nm using a microplate reader.

V. Data Analysis

- Standard Curve: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
- Calculate GLP-1 Concentration: Determine the GLP-1 concentration in each sample by interpolating its absorbance value from the standard curve.
- Normalization (Optional but Recommended): To account for variations in cell number, lyse
 the cells remaining in the wells and determine the total protein content using a BCA assay.
 Normalize the secreted GLP-1 concentration to the total protein content (e.g., pg of GLP-1
 per mg of total protein).
- Dose-Response Curve: Plot the normalized GLP-1 concentration (or fold change over vehicle) against the logarithm of the agonist concentration. Use non-linear regression

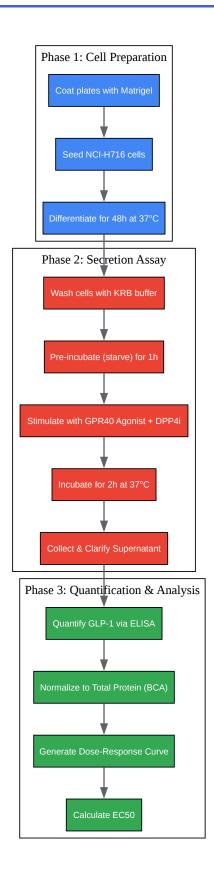


analysis (e.g., sigmoidal dose-response) to calculate the EC50 value.

Experimental Workflow

The following diagram provides a visual summary of the entire experimental protocol.





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Caption: Workflow for the GPR40 agonist-induced GLP-1 secretion assay.



Data Presentation

The following tables provide examples of GPR40 agonists that can be tested with this protocol and a representative dataset.

Table 1: Properties of Select GPR40 Agonists

Agonist Name	Type / Signaling	Reported EC50 (Human GPR40)	Reference
Fasiglifam (TAK-875)	Partial Agonist (Gαq)	72 nM	
AM-1638	Full Agonist (Gαq/Gαs)	Potent Full Agonist	
MK-8666	Partial Agonist	Potent Partial Agonist	
AMG 837	Partial Agonist	pIC50 of 8.13	-

Table 2: Representative Dose-Response Data for a GPR40 Agonist

Agonist Conc. (μM)	GLP-1 Secreted (pg/mL)	Fold Change vs. Vehicle
0 (Vehicle)	15.2 ± 1.8	1.0
0.01	25.8 ± 2.5	1.7
0.1	51.7 ± 4.9	3.4
1	77.5 ± 8.1	5.1
10	85.1 ± 9.3	5.6
30	86.6 ± 8.8	5.7

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